Methyl 5-acetyl-1-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-acetyl-1-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole core substituted with acetyl and methyl groups, making it a valuable molecule in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetyl-1-methyl-1H-indole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anilines, which are functionalized with electron-withdrawing and electron-donating groups.
Palladium-Catalyzed Intramolecular Oxidative Coupling: This step involves the use of palladium catalysts to facilitate the intramolecular oxidative coupling, leading to the formation of the indole core.
Acetylation and Methylation: The indole core is then acetylated and methylated under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetyl-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Methyl 5-acetyl-1-methyl-1H-indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-acetyl-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Nuclear Receptors: The compound can activate nuclear receptors, leading to changes in gene expression.
Intestinal Hormones: It can regulate the production of intestinal hormones, affecting various physiological processes.
Biological Signaling: The compound acts as a signaling molecule, influencing cellular communication and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate: A conformationally restricted analog with antiviral properties.
Uniqueness
Methyl 5-acetyl-1-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
112332-85-1 |
---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 5-acetyl-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-8(15)9-4-5-12-10(6-9)11(7-14(12)2)13(16)17-3/h4-7H,1-3H3 |
InChI Key |
OYWPDGFVWXIEQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C=C2C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.